molecular formula C17H19ClN2O3 B11418131 ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11418131
M. Wt: 334.8 g/mol
InChI Key: IOVOIRLOISFDNZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, a carbamoyl group, and a chloro-substituted phenyl ring

Preparation Methods

The synthesis of ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the carbamoyl group: This step involves the reaction of the pyrrole derivative with an isocyanate or carbamoyl chloride.

    Substitution with the chloro-substituted phenyl ring: This can be done through a nucleophilic aromatic substitution reaction, where the pyrrole derivative reacts with a chloro-substituted phenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to optimize the yield and selectivity of the desired products.

Scientific Research Applications

Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar ester and chloro-substituted phenyl ring but differs in the presence of a pyrimidine ring instead of a pyrrole ring.

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar to the previous compound, it contains a pyrimidine ring and a chloro-substituted phenyl ring but with a methylthio group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H19ClN2O3/c1-5-23-17(22)15-10(3)14(11(4)19-15)16(21)20-13-8-12(18)7-6-9(13)2/h6-8,19H,5H2,1-4H3,(H,20,21)

InChI Key

IOVOIRLOISFDNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=C(C=CC(=C2)Cl)C)C

Origin of Product

United States

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